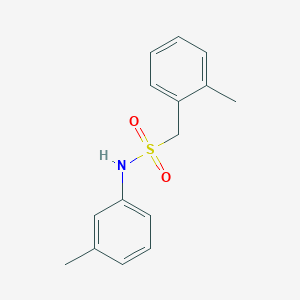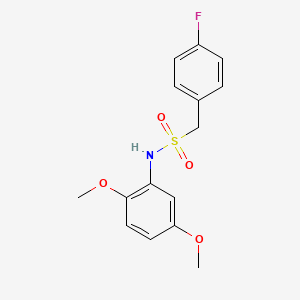![molecular formula C20H35NO6 B11109189 4,4,11,11-tetramethyl-N-octyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B11109189.png)
4,4,11,11-tetramethyl-N-octyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,11,11-tetramethyl-N-octyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a tricyclic framework with multiple oxygen atoms and a carboxamide functional group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,11,11-tetramethyl-N-octyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the cyclization of a suitable precursor to form the tricyclic core, followed by the introduction of the carboxamide group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4,4,11,11-tetramethyl-N-octyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
4,4,11,11-tetramethyl-N-octyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 4,4,11,11-tetramethyl-N-octyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
- 4,4,11,11-tetramethyl-N-ethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
Uniqueness
4,4,11,11-tetramethyl-N-octyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is unique due to its specific structural features, such as the presence of the octyl group and the carboxamide functionality. These characteristics confer distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to fulfill.
Properties
Molecular Formula |
C20H35NO6 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4,4,11,11-tetramethyl-N-octyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide |
InChI |
InChI=1S/C20H35NO6/c1-6-7-8-9-10-11-12-21-17(22)15-13-14(25-19(2,3)24-13)16-18(23-15)27-20(4,5)26-16/h13-16,18H,6-12H2,1-5H3,(H,21,22) |
InChI Key |
JEVKXMSVCSDQAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)C1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-Methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11109110.png)

![N-{[2-(1H-Benzoimidazol-2-yl)-ethylcarbamoyl]-methyl}-4-bromo-benzamide](/img/structure/B11109120.png)
![1-benzyl-5-[(E)-2-nitroethenyl]indole](/img/structure/B11109123.png)
![4-tert-butyl-N-[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B11109124.png)
![11-(3-Bromophenyl)indeno[2,3-e]indeno[3,2-b]pyridine-10,12-dione](/img/structure/B11109138.png)
![N-benzyl-4-bromo-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B11109140.png)
![2-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11109148.png)

![N-(2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B11109169.png)
![7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11109173.png)
![3-({(E)-2-[2-(4-Toluidino)acetyl]hydrazono}methyl)phenyl 2-bromobenzoate](/img/structure/B11109188.png)


